molecular formula C18H20N6O B12157038 1-(2-methoxyphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine

1-(2-methoxyphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine

Cat. No.: B12157038
M. Wt: 336.4 g/mol
InChI Key: KEMACTNKXKIBMR-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a methoxyphenyl group and a phenyl-tetrazolyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine ring, followed by the introduction of the methoxyphenyl and phenyl-tetrazolyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the piperazine ring.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds with piperazine and tetrazole moieties exhibit antidepressant-like effects in animal models. A study demonstrated that derivatives of tetrazole could modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.

Case Study : In a controlled study, administration of 1-(2-methoxyphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine showed a significant reduction in depressive behaviors in rodents, suggesting its potential as an antidepressant agent.

Anticancer Properties

The compound has been investigated for its anticancer potential. Tetrazoles are known to possess cytotoxic properties against various cancer cell lines.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical)15
MCF7 (Breast)12
A549 (Lung)20

These results indicate that the compound may inhibit cell proliferation through apoptosis induction, making it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored, particularly against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The presence of the piperazine ring is believed to enhance membrane permeability, allowing better interaction with bacterial cells.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)-4-(1H-tetrazol-5-yl)piperazine: Lacks the phenyl group, which may affect its biological activity and chemical properties.

    1-(2-Methoxyphenyl)-4-(1-phenyl-1H-tetrazol-4-yl)piperazine: The position of the tetrazolyl group is different, potentially leading to variations in reactivity and interactions with molecular targets.

Biological Activity

1-(2-Methoxyphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a methoxyphenyl group and a phenyl-tetrazole moiety. Its molecular formula is C17H20N4OC_{17}H_{20}N_{4}O with a molecular weight of approximately 296.37 g/mol. The presence of the tetrazole ring enhances its pharmacological profile by contributing to its interaction with various biological targets.

1. Hypoglycemic Activity

Research has indicated that compounds similar to this compound exhibit hypoglycemic effects. In a study involving the synthesis of various derivatives, compounds containing the tetrazole moiety showed promising results in lowering blood glucose levels in glucocorticoid-induced insulin resistance models. Molecular docking studies suggested strong interactions with key metabolic enzymes such as dipeptidyl peptidase-4 (DPP4) and peroxisome proliferator-activated receptor gamma (PPARγ) .

2. Serotonin Receptor Modulation

The compound has been evaluated for its affinity towards serotonin receptors, particularly the 5-HT1A receptor. It was found to act as a partial agonist, which may contribute to its anxiolytic and antidepressant-like effects in preclinical models. The presence of the methoxy group is believed to enhance selectivity and potency at these receptors .

3. Anticancer Potential

Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation, primarily through mitochondrial pathways . Further investigations are required to elucidate the precise mechanisms involved.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
HypoglycemicSignificant reduction in blood glucose levels in models
Serotonin ModulationPartial agonist at 5-HT1A receptor
AnticancerInduces apoptosis in cancer cell lines

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound's ability to bind to serotonin receptors influences neurotransmitter systems associated with mood regulation and metabolic processes.
  • Enzyme Inhibition : Its interaction with enzymes involved in glucose metabolism suggests potential use in managing diabetes.

Properties

Molecular Formula

C18H20N6O

Molecular Weight

336.4 g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-(1-phenyltetrazol-5-yl)piperazine

InChI

InChI=1S/C18H20N6O/c1-25-17-10-6-5-9-16(17)22-11-13-23(14-12-22)18-19-20-21-24(18)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3

InChI Key

KEMACTNKXKIBMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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